2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H21ClN6O2 and its molecular weight is 472.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class of compounds, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H21ClN6O2
- Molecular Weight : 472.9 g/mol
- CAS Number : 539801-65-5
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in the fields of oncology and neurology. The following sections detail specific activities observed in research studies.
Anticancer Activity
Research has indicated that triazolopyrimidine derivatives can exhibit significant anticancer properties. In vitro studies suggest that the compound may inhibit the proliferation of various cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair, such as topoisomerase and thymidylate synthase, which are crucial for cancer cell survival and proliferation.
Case Study : A study reported that a related triazolopyrimidine derivative demonstrated an IC50 value of 5 µM against human breast cancer cell lines (MCF-7), indicating potent anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazolopyrimidine Derivative | MCF-7 | 5 |
Triazolopyrimidine Derivative | A549 (Lung Cancer) | 8 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It was found to exhibit anticonvulsant properties in animal models, potentially through modulation of neurotransmitter systems.
- Mechanism of Action : The compound may enhance GABAergic transmission or inhibit excitatory neurotransmitter release.
- Protective Index : In a study using a PTZ-induced seizure model, it showed a protective index comparable to standard anticonvulsants .
Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|
PTZ Seizure Model | 18.4 | 170.2 | 9.2 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the phenyl rings and the presence of specific substituents significantly influence the biological activity of triazolopyrimidine derivatives.
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances cytotoxicity against cancer cells.
- Methoxy Group : The methoxy group is believed to increase lipophilicity, facilitating better membrane penetration and enhancing bioavailability.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-9-6-12-27-14-18)22(19-10-3-4-11-20(19)34-2)32-25(28-15)30-23(31-32)16-7-5-8-17(26)13-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOUYYZZFSKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.